molecular formula C24H14BrNO B8055257 9-(8-Bromodibenzo[b,d]furan-2-yl)-9H-carbazole

9-(8-Bromodibenzo[b,d]furan-2-yl)-9H-carbazole

Cat. No. B8055257
M. Wt: 412.3 g/mol
InChI Key: CXUDTGWLYIMSKM-UHFFFAOYSA-N
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Description

9-(8-Bromodibenzo[b,d]furan-2-yl)-9H-carbazole is a useful research compound. Its molecular formula is C24H14BrNO and its molecular weight is 412.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-(8-Bromodibenzo[b,d]furan-2-yl)-9H-carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(8-Bromodibenzo[b,d]furan-2-yl)-9H-carbazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antitubercular Agents : A series of novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole demonstrated significant in vitro antimycobacterial activity against Mycobacterium tuberculosis (Kantevari et al., 2011).

  • Organic Light-Emitting Diodes (OLEDs) : Compounds including 9-(8-Bromodibenzo[b,d]furan-2-yl)-9H-carbazole have been used as host materials in blue phosphorescent organic light-emitting diodes (PhOLEDs), showing excellent performance and efficiency (Deng et al., 2013).

  • Green Phosphorescent Organic Light-Emitting Diodes : Novel host materials including this compound have been applied to fabricate green phosphorescent organic light-emitting devices, demonstrating outstanding electroluminescence performance (Hu et al., 2017).

  • Genotoxicity and Epigenotoxicity in Cancer Cells : Carbazole compounds have been tested for their genotoxic and epigenetic effects on wild-type p53 MCF-7 breast adenocarcinoma cells. Small modifications in the substitution patterns of carbazoles can have profound effects on their intrinsic genotoxic and epigenetic properties (Luparello et al., 2021).

  • Cytotoxic and Antiplatelet Activities : Dibenzofuran- and carbazole-substituted oximes were prepared and evaluated for their cytotoxic and antiplatelet activities. Certain compounds exhibited potent inhibitory activity against platelet aggregation (Wang et al., 2004).

  • Metal-Free Electrochemical Synthesis : An unprecedented metal-free electrochemical method for the synthesis of complex dibenzo[b,d]furans and 9H-carbazoles has been developed, featuring low cost, controllable chemoselectivity, and excellent functional group tolerance (Luo et al., 2021).

properties

IUPAC Name

9-(8-bromodibenzofuran-2-yl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14BrNO/c25-15-9-11-23-19(13-15)20-14-16(10-12-24(20)27-23)26-21-7-3-1-5-17(21)18-6-2-4-8-22(18)26/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUDTGWLYIMSKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC5=C(C=C4)OC6=C5C=C(C=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(8-Bromodibenzo[b,d]furan-2-yl)-9H-carbazole

Synthesis routes and methods

Procedure details

A mixture of carbazole (1.15 g, 6.87 mmol), 2,8-dibromodibenzo[b,d]furan (4.48 g, 13.74 mmol), copper powder (0.30 g, 4.58 mmol), potassium carbonate (3.80 g, 27.50 mmol), 18-crown-6 (0.61 g, 2.29 mmol), and 1,2-dichlorobenzene (50 mL) was degassed with bubbling argon for 45 min at 50° C. The reaction mixture was then heated to 200° C. and was stirred overnight (45 hours), maintaining an argon atmosphere. Production of decoupled material was shown by LCMS and the reaction was cooled to room temperature. The mixture was filtered, and the filtrate was dried. The copper was removed by a short silica gel plug with dichloromethane as the eluent, and the product was purified by silica gel column chromatography with toluene in hexanes as the eluent. The product fractions were then dried and the product was collected to yield Compound 12 (0.861 g, 30%). Confirmed by LCMS (APCI): calculated for C24H14BrNO (M+H): 412. Found: 412.
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
4.48 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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